molecular formula C25H17F3N4O3 B1191590 BGB-290

BGB-290

Cat. No.: B1191590
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BGB-290 is an orally bioavailable inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP), with potential antineoplastic activity. PARP inhibitor this compound selectively binds to PARP and prevents PARP-mediated repair of single-strand DNA breaks vi

Scientific Research Applications

Enhanced Efficacy in Combination Therapies

BGB-290 has shown promising results when used in combination with other cancer therapies. A study explored the combination of this compound with the anti-PD-1 monoclonal antibody BGB-A317 in advanced solid tumors, hypothesizing that the inhibition of PARP by this compound may promote the release of neoantigens, potentially increasing the efficacy of immunotherapy (Friedlander et al., 2017). This approach aims to enhance the immune response against cancer cells, providing a novel strategy for cancer treatment.

Application in Chemoresistance

The role of this compound in overcoming chemoresistance has been a significant area of research. A phase I dose-escalation study of this compound in Chinese subjects with advanced ovarian, fallopian, and primary peritoneal, or advanced triple-negative breast cancer showed that this compound, by inhibiting PARP, could enhance the cytotoxicity of traditional chemotherapeutics like doxorubicin in acute myeloid leukemia (AML) cells. This is attributed to increased DNA damage in cancer cells, suggesting this compound's potential in improving chemosensitivity (Xu et al., 2021).

Neuroprotection and Brain Penetration

This compound’s ability to cross the blood-brain barrier positions it as a promising candidate for treating brain-related malignancies. Studies have demonstrated this compound's synergistic effects with temozolomide in glioblastoma models, suggesting its potential in enhancing therapeutic outcomes in brain cancer treatments (Gupta et al., 2015). This characteristic is particularly significant for treating tumors in the central nervous system, where drug penetration is a major challenge.

Inhibition in Small Cell Lung Cancer (SCLC)

Research has also explored this compound's effects on small cell lung cancer (SCLC), demonstrating its potent and selective inhibition of PARP1/2. This compound showed excellent in vitro and in vivo activity in BRCA mutant tumors and demonstrated good combination activity with chemotherapeutics in patient biopsy-derived SCLC models (Tang et al., 2015). This suggests this compound's utility in enhancing the efficacy of existing chemotherapeutic regimens for SCLC.

Properties

Molecular Formula

C25H17F3N4O3

SMILES

Unknown

Appearance

Solid powder

synonyms

BGB-290;  BGB 290;  BGB290.; Unknown

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.